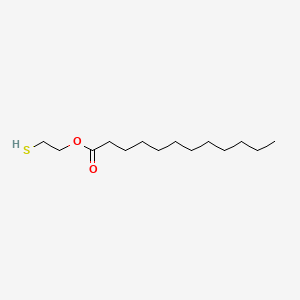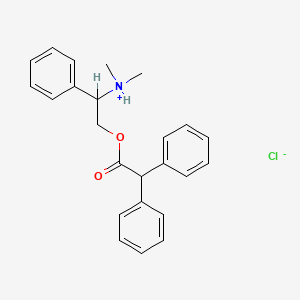
Diphenylacetic acid beta-(dimethylamino)phenethyl ester hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(2,2-diphenylacetyl)oxy-1-phenylethyl]-dimethylazanium chloride is a chemical compound with the molecular formula C24H26ClNO2 and a molecular weight of 395.922 g/mol. This compound is known for its unique structure, which includes a diphenylacetyl group and a dimethylazanium chloride moiety. It is used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
The synthesis of [2-(2,2-diphenylacetyl)oxy-1-phenylethyl]-dimethylazanium chloride involves several steps. One common synthetic route includes the reaction of 2,2-diphenylacetic acid with thionyl chloride to form 2,2-diphenylacetyl chloride. This intermediate is then reacted with 1-phenylethanol to produce the ester, which is subsequently quaternized with dimethylamine to yield the final product. Industrial production methods often involve cGMP (current Good Manufacturing Practice) conditions to ensure high purity and quality.
Analyse Chemischer Reaktionen
[2-(2,2-diphenylacetyl)oxy-1-phenylethyl]-dimethylazanium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine sites, leading to the formation of various derivatives.
Common reagents used in these reactions include thionyl chloride, dimethylamine, and strong oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
[2-(2,2-diphenylacetyl)oxy-1-phenylethyl]-dimethylazanium chloride is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of [2-(2,2-diphenylacetyl)oxy-1-phenylethyl]-dimethylazanium chloride involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to [2-(2,2-diphenylacetyl)oxy-1-phenylethyl]-dimethylazanium chloride include:
2-Chloro-2,2-diphenylacetyl chloride: This compound has a similar diphenylacetyl group but differs in its chloride substitution.
Diphenylacetyl chloride: Another related compound with a diphenylacetyl group, used in various chemical reactions.
The uniqueness of [2-(2,2-diphenylacetyl)oxy-1-phenylethyl]-dimethylazanium chloride lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
95623-02-2 |
|---|---|
Molekularformel |
C24H26ClNO2 |
Molekulargewicht |
395.9 g/mol |
IUPAC-Name |
[2-(2,2-diphenylacetyl)oxy-1-phenylethyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C24H25NO2.ClH/c1-25(2)22(19-12-6-3-7-13-19)18-27-24(26)23(20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-17,22-23H,18H2,1-2H3;1H |
InChI-Schlüssel |
WUIKPDLIYRJOAA-UHFFFAOYSA-N |
Kanonische SMILES |
C[NH+](C)C(COC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


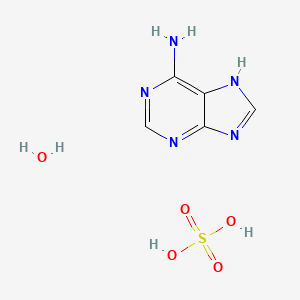

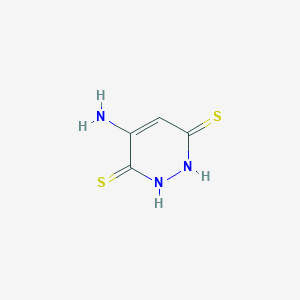

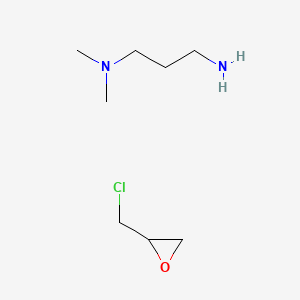
![Cyclopentanecarboxylicacid, 1-[[2-(methylamino)acetyl]amino]-](/img/structure/B13786625.png)
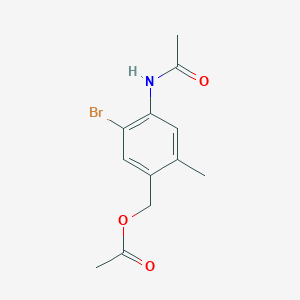
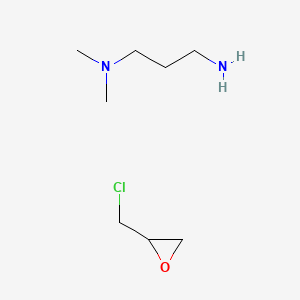


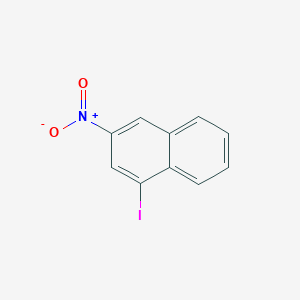
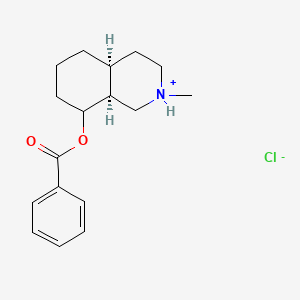
![Benzoic acid, 2,3,4,5-tetrachloro-6-[(dihexylamino)carbonyl]-](/img/structure/B13786674.png)
